molecular formula C21H18N4O2 B483820 6-Amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 315671-67-1

6-Amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B483820
CAS No.: 315671-67-1
M. Wt: 358.4g/mol
InChI Key: KRMZFCRKDXGONU-UHFFFAOYSA-N
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Description

6-Amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (molecular formula: C₂₁H₁₈N₄O₂, molecular weight: 358.40 g/mol) is a pyranopyrazole derivative characterized by a benzyloxy-substituted phenyl ring at position 4 and a methyl group at position 3 . Its synthesis typically involves multicomponent one-pot reactions using aldehydes, malononitrile, and pyrazolone precursors under basic or catalytic conditions .

Properties

IUPAC Name

6-amino-3-methyl-4-(4-phenylmethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-13-18-19(17(11-22)20(23)27-21(18)25-24-13)15-7-9-16(10-8-15)26-12-14-5-3-2-4-6-14/h2-10,19H,12,23H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMZFCRKDXGONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Reaction Catalyzed by DABCO in Ethanol

The most widely adopted method involves a DABCO (1,4-diazabicyclo[2.2.2]octane)-catalyzed three-component reaction between 4-(benzyloxy)benzaldehyde, 3-methyl-1-phenyl-5-pyrazolone, and malononitrile in ethanol . This protocol achieves yields of 78–92% under reflux conditions (80°C) within 30–60 minutes . DABCO facilitates both Knoevenagel condensation (between the aldehyde and malononitrile) and subsequent Michael addition-cyclization with the pyrazolone .

Key Steps :

  • Knoevenagel Condensation : Formation of an α,β-unsaturated nitrile intermediate from 4-(benzyloxy)benzaldehyde and malononitrile.

  • Michael Addition : Attack of the pyrazolone’s enolic oxygen on the electrophilic α-carbon of the nitrile.

  • Cyclization : Intramolecular nucleophilic attack by the pyrazole’s NH group, yielding the pyrano[2,3-c]pyrazole core .

Optimization Data :

ParameterOptimal ValueYield Impact
Catalyst Loading10 mol% DABCO<5% yield drop below 8 mol%
SolventEthanol25% lower yield in water
Temperature80°C40% yield at 50°C

This method’s scalability is limited by the need for anhydrous conditions, but it remains preferred for its rapid kinetics .

Green Synthesis Using Water as Solvent

A solvent-free alternative employs water under microwave irradiation, achieving 85–90% yields in 15 minutes . The reaction avoids toxic catalysts, leveraging the inherent basicity of water to activate malononitrile. However, the benzyloxy group’s hydrophobicity necessitates vigorous stirring to maintain homogeneity .

Advantages :

  • Eliminates organic solvents, reducing environmental impact.

  • Retains regioselectivity due to water’s high dielectric constant stabilizing polar intermediates .

Limitations :

  • Prolonged reaction times (2–3 hours) under conventional heating.

  • Requires post-reaction extraction with ethyl acetate, complicating purification .

Mechanochemical Synthesis via Ball Milling

Solid-state synthesis using a planetary ball mill has been reported for analogous pyrano[2,3-c]pyrazoles, though direct data for the benzyloxy variant are limited . Reactions between ground reagents (1:1:1 molar ratio) at 500 RPM for 20 minutes yield 70–75% product. This method avoids solvent use entirely but faces challenges in scaling and temperature control .

Structural Characterization and Validation

All synthetic routes require validation via spectroscopic methods:

  • 1H NMR : Aromatic protons from the benzyloxy group appear as a multiplet at δ 7.25–7.45 ppm, while the pyrazole NH resonates as a singlet near δ 8.10 ppm .

  • 13C NMR : The cyano carbon signal at δ 115–120 ppm confirms nitrile incorporation .

  • HRMS : Molecular ion peaks at m/z 358.1412 (calculated for C21H18N4O2+) validate the product .

Comparative Analysis of Methods

MethodYield (%)TimeSolventCatalystScalability
DABCO/Ethanol78–9230–60 minEthanolDABCOModerate
Water/Microwave85–9015 minWaterNoneHigh
Ball Milling70–7520 minNoneMechanicalLow

The DABCO-mediated method balances speed and yield but requires solvent management. Water-based synthesis excels in sustainability but demands energy-intensive microwaves. Mechanochemical approaches remain experimental but promising for niche applications .

Reaction Mechanism and Intermediate Isolation

Isolation of the Knoevenagel adduct (Step 1 intermediate) confirms the proposed mechanism. Treating 4-(benzyloxy)benzaldehyde with malononitrile in ethanol at 25°C for 1 hour yields the adduct as a yellow solid (m.p. 132–134°C), which reacts quantitatively with pyrazolone upon DABCO addition . Kinetic studies reveal first-order dependence on aldehyde and malononitrile concentrations, with an activation energy of 45.2 kJ/mol .

Industrial-Scale Considerations

Pilot-scale trials (100 g batches) using the DABCO/ethanol method show consistent yields (85%) but highlight the need for efficient catalyst recovery. Liquid-liquid extraction with dilute HCl removes DABCO, allowing reuse for 3–4 cycles without significant activity loss .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and benzyloxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

Antitumor Activity

Numerous studies have highlighted the antitumor properties of pyrazole derivatives, including 6-amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. Research indicates that this compound exhibits significant inhibitory activity against various cancer cell lines, making it a candidate for further development as an anticancer agent.

  • Case Study : A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that the compound enhanced the effectiveness of doxorubicin, suggesting a potential for combination therapy in cancer treatment .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been well-documented. This compound has shown promising results against several bacterial strains.

  • Research Findings : In a study assessing the antibacterial effects of various pyrazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. It exhibited effective inhibition at low concentrations compared to standard antibiotics .

Synthesis and Multicomponent Reactions

The synthesis of this compound often involves multicomponent reactions (MCRs), which are advantageous for producing complex molecules efficiently.

  • Synthesis Method : A notable method includes the reaction of 5-amino-pyrazole with various aldehydes and ketones under acidic conditions to yield the desired product in good yields. This approach not only simplifies the synthesis process but also enhances the diversity of derivatives that can be produced .

Potential in Neurological Disorders

Emerging research suggests that pyrazole derivatives may have neuroprotective effects and could be explored for their potential in treating neurological disorders.

  • Insight : Preliminary studies indicate that compounds similar to this compound may modulate neurotransmitter systems and exhibit anti-inflammatory properties in neural tissues .

Summary Table of Applications

Application AreaDescriptionKey Findings
Antitumor ActivityInhibitory effects on cancer cell linesEnhanced cytotoxicity when combined with doxorubicin
Antimicrobial PropertiesActivity against various bacterial strainsEffective inhibition at low concentrations compared to antibiotics
Synthesis MethodsUtilization of multicomponent reactions for efficient synthesisGood yields with diverse derivatives produced
Neurological DisordersPotential neuroprotective effectsModulation of neurotransmitter systems observed

Mechanism of Action

The exact mechanism of action of 6-Amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors, leading to various physiological responses.

Comparison with Similar Compounds

Para-Substituted Phenyl Analogues

Compound (Substituent) Key Data Biological Activity/Notes References
4-(4-Methoxyphenyl) Synthesized via one-pot reaction; precursor for oxazine derivatives Used as intermediate; no direct activity reported
4-(4-Chlorophenyl) Yield: 80%; UPLC-MS: m/z = 309.2 [M+H]⁺ Evaluated for SARS-CoV-2 Mpro inhibition
4-(4-Fluorophenyl) GHS safety data available (no significant hazards) Potential antiviral applications
4-(4-Trifluoromethoxybenzyl) Purity: 99.82%; HRMS: m/z = 471.1639 [M+H]⁺ PDE2 inhibitor (IC₅₀ = 0.12 µM)

Key Trends :

  • Electron-withdrawing groups (e.g., Cl, CF₃) improve target binding (e.g., PDE2 inhibition) .
  • Methoxy and benzyloxy groups enhance synthetic versatility but differ in lipophilicity .

Ortho/Meta-Substituted Phenyl Analogues

Compound (Substituent) Key Data Biological Activity/Notes References
4-(2-Hydroxyphenyl) (AMDPC) IR: 3613 cm⁻¹ (OH); inhibits BCAP-37 cancer cells (50 µg/mL) Non-apoptotic anti-cancer mechanism
4-(5-Chloro-2-methylphenoxy) Synthesized using Et₃N/EtOH; IR: 2189 cm⁻¹ (C≡N) Structural complexity impacts solubility
4-(3-Hydroxyphenyl) CAS: 62370-32-5; Formula: C₂₀H₁₆N₄O₂ Antimicrobial screening candidate

Key Trends :

  • Hydroxy groups at ortho or meta positions reduce metabolic stability but enable hydrogen bonding with targets .
  • Halogenation (e.g., Cl) at ortho positions increases steric hindrance, affecting reactivity .

Complex Heterocyclic Derivatives

Compound Key Data Biological Activity/Notes References
Glycoside-linked derivatives IC₅₀ = 1.8–4.2 µM against cancer cell lines Enhanced antitumor activity via glycosylation
Chromone-fused pyranopyrazoles DPPH scavenging activity: 78–92% at 100 µM Antioxidant properties improved by chromone

Key Trends :

  • Glycosylation enhances water solubility and tumor selectivity .
  • Chromone integration broadens applications to antioxidant therapies .

Biological Activity

6-Amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of the compound is C22H20N4O3C_{22}H_{20}N_{4}O_{3} with a molecular weight of 388.42 g/mol. The structure consists of a dihydropyrano-pyrazole core, which is known for its pharmacological significance. The presence of the benzyloxy and amino groups contributes to its biological activity.

Synthesis

The synthesis of 6-amino derivatives typically involves multi-component reactions (MCR), which allow for the efficient construction of complex molecules. For instance, derivatives can be synthesized by reacting 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with various aldehydes and ethyl cyanoacetate to yield target compounds with diverse substituents.

Anticancer Activity

Recent studies have demonstrated that 6-amino derivatives exhibit significant cytotoxic activity against various cancer cell lines. For example:

  • Cytotoxicity Data :
    • Compound 6a showed selective activity against liver cancer (HEPG2) with an IC50 of 399 nM.
    • Compound 6b was inactive against all tested cancer cell lines.
    • Compound 6c demonstrated high activity against gastric cancer (NUGC) with an IC50 of 120 nM .
CompoundCell LineIC50 (nM)
6aHEPG2399
6bVarious>1000
6cNUGC120

These findings suggest that modifications in the substituent groups can significantly influence the anticancer potency of the compounds.

The mechanism by which these compounds exert their anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Pyrazole derivatives have been shown to interact with targets such as BRAF(V600E) and Aurora-A kinase, which are crucial in cancer cell signaling .

Other Biological Activities

In addition to anticancer properties, pyrazole derivatives have been reported to possess anti-inflammatory and antimicrobial activities. They inhibit various enzymes involved in inflammatory processes and exhibit broad-spectrum antibacterial effects .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence and position of functional groups on the pyrazole ring significantly affect biological activity. For instance:

  • Substituent Effects :
    • The introduction of electron-withdrawing groups (e.g., halogens) enhances cytotoxicity.
    • Alkoxy substituents can modulate solubility and bioavailability, impacting overall efficacy.

Case Studies

A notable study evaluated a series of pyrazole derivatives for their anticancer properties, highlighting the importance of structural modifications in enhancing efficacy. The study found that compounds with a phenyl or halogen-substituted aromatic ring displayed superior activity compared to their unsubstituted counterparts .

Q & A

Q. What are the optimal synthetic methodologies for preparing 6-amino-4-aryl pyranopyrazole derivatives, and how do solvent systems influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using hydrazine hydrate, ethyl acetoacetate, substituted aldehydes, and malononitrile. Aqueous media with surfactants like TBAB (tetra-nn-butylammonium bromide) reduce reaction time (25–30 minutes under reflux) and improve yields (~80–90%) by enhancing reactant solubility . Ionic liquids (e.g., [Et3_3NH][HSO4_4]) or micellar systems (SDS-[BMIm]Br) also improve regioselectivity and reduce side products . For greener protocols, microwave-assisted synthesis achieves ~84% yield in 15 minutes by accelerating cyclocondensation .

Q. Which spectroscopic techniques are critical for confirming the structure of pyranopyrazole derivatives?

  • Methodological Answer : Key techniques include:
  • 1^1H/13^13C NMR : Diagnostic signals include pyrazole NH (~δ 12.1 ppm), aromatic protons (δ 6.9–7.5 ppm), and methyl groups (δ 1.7–2.0 ppm) .
  • IR : Stretching vibrations for nitrile (ν ~2187–2190 cm1^{-1}) and amino groups (ν ~3350–3480 cm1^{-1}) .
  • X-ray crystallography : Resolves dihydropyrano vs. 2,4-dihydro tautomers and π–π stacking interactions (e.g., centroid distances of 3.621 Å) .

Q. How can biological activity (e.g., antihypertensive or antitumor effects) be systematically evaluated for this compound class?

  • Methodological Answer :
  • Calcium channel blockade : Assess vasorelaxation in aortic rings (ex vivo) and compare to nifedipine, using dose-response curves (EC50_{50} values) .
  • Antitumor activity : Conduct MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to determine IC50_{50} values. Derivatives with 4-(4-chlorophenyl) or chromone substituents show enhanced activity .
  • Antioxidant screening : Use DPPH radical scavenging assays; pyranopyrazoles with hydroxyl or amino groups exhibit higher activity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve contradictions in stability between tautomeric forms of pyranopyrazoles?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can compare relative stabilities of 1,4-dihydro vs. 2,4-dihydro tautomers. For example, 6-amino-4-(p-chlorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is 4.60 kcal/mol more stable than its 2,4-dihydro counterpart due to hyperconjugative interactions and reduced steric strain . Energy barriers for tautomerization (~15–20 kcal/mol) can be calculated using transition-state optimization .

Q. What strategies address synthetic challenges like regioselectivity in aryl substitution or byproduct formation?

  • Methodological Answer :
  • Regioselectivity : Use bulky substituents (e.g., 3,4,5-trimethoxyphenyl) to direct cyclization to the 4-position. Steric hindrance from the benzyloxy group in the target compound may favor 4-aryl over 2-aryl substitution .
  • Byproduct suppression : Optimize stoichiometry (1:1:1 for aldehyde, pyrazolone, and malononitrile) and employ nanocatalysts (e.g., ZrO2_2 nanoparticles) to minimize dimerization or oxidation side reactions .

Q. How can structure-activity relationships (SAR) guide the design of pyranopyrazoles with enhanced bioactivity?

  • Methodological Answer :
  • Electron-withdrawing groups : 4-Nitro or 4-fluorophenyl substituents improve calcium channel blockade by enhancing dipole interactions with receptor sites .
  • Hydrophobic moieties : Bromine or chlorophenyl groups increase membrane permeability, as seen in antitumor derivatives (IC50_{50} = 12–18 µM) .
  • Hybrid scaffolds : Coupling with chromone or glycoside units (e.g., ribofuranosyl) enhances antimicrobial activity (MIC = 2–8 µg/mL) via dual-target inhibition .

Q. What experimental approaches validate the role of hydrogen bonding and π–π interactions in stabilizing the crystal lattice?

  • Methodological Answer :
  • X-ray diffraction : Identifies intermolecular H-bonds (e.g., N–H⋯O, d = 2.02 Å) and π–π interactions between pyrazole rings (interplanar distance = 3.4–3.6 Å) .
  • Hirshfeld surface analysis : Quantifies contribution of H-bonding (>25%) and van der Waals interactions to lattice energy .

Data Contradictions and Resolution

Q. Conflicting reports on the stability of 1,4-dihydro vs. 2,4-dihydro tautomers: How to reconcile these discrepancies?

  • Methodological Answer : Discrepancies arise from solvent polarity and crystallization conditions. Polar solvents (DMSO) stabilize the 1,4-dihydro form via solvation of the NH group, while nonpolar media favor 2,4-dihydro tautomers. Validate using variable-temperature NMR in DMSO-d6_6/CDCl3_3 mixtures and correlate with DFT-predicted solvent effects .

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